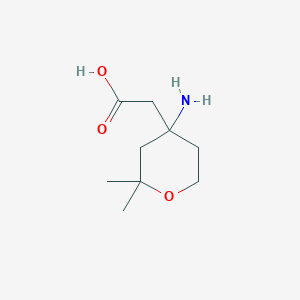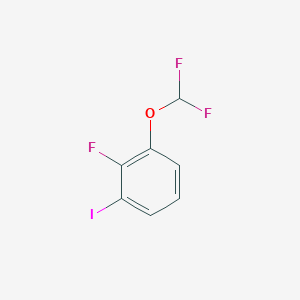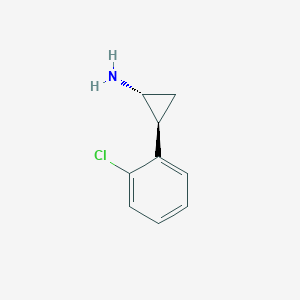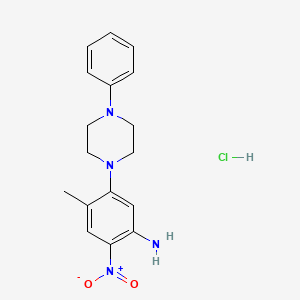
2-(4-Amino-2,2-dimethyloxan-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Amino-2,2-dimethyloxan-4-yl)acetic acid is an organic compound with the molecular formula C9H17NO3 It is characterized by the presence of an oxane ring substituted with an amino group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2,2-dimethyloxan-4-yl)acetic acid typically involves the reaction of 4-amino-2,2-dimethyloxane with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification steps, such as crystallization or chromatography, are implemented to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(4-Amino-2,2-dimethyloxan-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives.
科学的研究の応用
2-(4-Amino-2,2-dimethyloxan-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Amino-2,2-dimethyloxan-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the carboxylic acid group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(2-Aminothiazol-4-yl)acetic acid: Similar structure with a thiazole ring instead of an oxane ring.
4-Amino-2,2-dimethylbutanoic acid: Similar structure but with a butanoic acid backbone.
Uniqueness
2-(4-Amino-2,2-dimethyloxan-4-yl)acetic acid is unique due to its oxane ring, which imparts distinct chemical and physical properties
特性
分子式 |
C9H17NO3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
2-(4-amino-2,2-dimethyloxan-4-yl)acetic acid |
InChI |
InChI=1S/C9H17NO3/c1-8(2)6-9(10,3-4-13-8)5-7(11)12/h3-6,10H2,1-2H3,(H,11,12) |
InChIキー |
BSTKIPONJQHLPF-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CCO1)(CC(=O)O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(13S,17R)-16-(thiophene-2-carbonyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene](/img/structure/B13059839.png)

![6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13059844.png)


![2-Aminothieno[3,2-d]pyrimidin-4-ol](/img/structure/B13059852.png)

![2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13059860.png)



![2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B13059909.png)
![2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol](/img/structure/B13059912.png)
